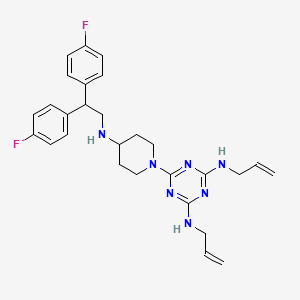

S 9788

Cat. No. B1680462

Key on ui cas rn:

140945-01-3

M. Wt: 505.6 g/mol

InChI Key: GERNFWKTMKWULM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06359004B1

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.

[Compound]

Name

thiol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aralkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

glycyl carboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

glycyl and α-glutamyl carboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

isopropyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

2,4-dinitrophenyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

Identifiers

|

REACTION_CXSMILES

|

N(SC[C@@H](C(NCC(O)=O)=O)N[C:7](=O)[CH2:8][CH2:9][C@@H:10]([C:12]([OH:14])=[O:13])N)=O.[CH3:23][CH:24]([C:26](C1C=CC(OC)=C(OC)C=1)(C#N)[CH2:27]CCN(CCC1C=CC(OC)=C(OC)C=1)C)C.CC[C@@H]1NC(=O)[C@H]([C@H](O)[C@@H](C/C=C/C)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N(C)C(=O)CN(C)C1=O.C=CCNC1N=C(NCC=C)N=C(N2CCC(NCC(C3C=CC(F)=CC=3)C3C=CC(F)=CC=3)CC2)N=1.CN(C(CCSC(SCCC(O)=O)C1C=CC=C(/C=C/C2C=CC3C=CC(Cl)=CC=3N=2)C=1)=O)C.N[C@@H](CCC(N[C@H](C(NCC(O)=O)=O)CS)=O)C(O)=O.NCC(C([O-])=O)=O>C(O)C>[CH3:23][CH2:24][CH2:26][CH2:27][CH2:7][CH2:8][CH2:9][CH2:10][C:12]([OH:14])=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)SC[C@H](NC(CC[C@H](N)C(=O)O)=O)C(=O)NCC(=O)O

|

Step Two

[Compound]

|

Name

|

thiol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step Four

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

aralkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

glycyl carboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)C(=O)[O-]

|

Step Eight

[Compound]

|

Name

|

glycyl and α-glutamyl carboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC

|

Step Ten

[Compound]

|

Name

|

isopropyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCNC=1N=C(N=C(N1)N2CCC(CC2)NCC(C=3C=CC(=CC3)F)C=4C=CC(=CC4)F)NCC=C

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=O)CCSC(C=1C=CC=C(C1)/C=C/C=2C=CC=3C=CC(=CC3N2)Cl)SCCC(=O)O

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step 18

[Compound]

|

Name

|

2,4-dinitrophenyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

in addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increasing nitrosative stress in the cell

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The agents in this embodiment that increase nitrosative stress

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The agent that increases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by removing the N-methyl group of verapamil

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCCCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06359004B1

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.

[Compound]

Name

thiol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aralkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

glycyl carboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

glycyl and α-glutamyl carboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

isopropyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

2,4-dinitrophenyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

Identifiers

|

REACTION_CXSMILES

|

N(SC[C@@H](C(NCC(O)=O)=O)N[C:7](=O)[CH2:8][CH2:9][C@@H:10]([C:12]([OH:14])=[O:13])N)=O.[CH3:23][CH:24]([C:26](C1C=CC(OC)=C(OC)C=1)(C#N)[CH2:27]CCN(CCC1C=CC(OC)=C(OC)C=1)C)C.CC[C@@H]1NC(=O)[C@H]([C@H](O)[C@@H](C/C=C/C)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N(C)C(=O)CN(C)C1=O.C=CCNC1N=C(NCC=C)N=C(N2CCC(NCC(C3C=CC(F)=CC=3)C3C=CC(F)=CC=3)CC2)N=1.CN(C(CCSC(SCCC(O)=O)C1C=CC=C(/C=C/C2C=CC3C=CC(Cl)=CC=3N=2)C=1)=O)C.N[C@@H](CCC(N[C@H](C(NCC(O)=O)=O)CS)=O)C(O)=O.NCC(C([O-])=O)=O>C(O)C>[CH3:23][CH2:24][CH2:26][CH2:27][CH2:7][CH2:8][CH2:9][CH2:10][C:12]([OH:14])=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)SC[C@H](NC(CC[C@H](N)C(=O)O)=O)C(=O)NCC(=O)O

|

Step Two

[Compound]

|

Name

|

thiol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step Four

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

aralkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

glycyl carboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)C(=O)[O-]

|

Step Eight

[Compound]

|

Name

|

glycyl and α-glutamyl carboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC

|

Step Ten

[Compound]

|

Name

|

isopropyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCNC=1N=C(N=C(N1)N2CCC(CC2)NCC(C=3C=CC(=CC3)F)C=4C=CC(=CC4)F)NCC=C

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=O)CCSC(C=1C=CC=C(C1)/C=C/C=2C=CC=3C=CC(=CC3N2)Cl)SCCC(=O)O

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step 18

[Compound]

|

Name

|

2,4-dinitrophenyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

in addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increasing nitrosative stress in the cell

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The agents in this embodiment that increase nitrosative stress

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The agent that increases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by removing the N-methyl group of verapamil

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCCCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06359004B1

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.

[Compound]

Name

thiol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aralkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

glycyl carboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

glycyl and α-glutamyl carboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

isopropyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

2,4-dinitrophenyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

Identifiers

|

REACTION_CXSMILES

|

N(SC[C@@H](C(NCC(O)=O)=O)N[C:7](=O)[CH2:8][CH2:9][C@@H:10]([C:12]([OH:14])=[O:13])N)=O.[CH3:23][CH:24]([C:26](C1C=CC(OC)=C(OC)C=1)(C#N)[CH2:27]CCN(CCC1C=CC(OC)=C(OC)C=1)C)C.CC[C@@H]1NC(=O)[C@H]([C@H](O)[C@@H](C/C=C/C)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N(C)C(=O)CN(C)C1=O.C=CCNC1N=C(NCC=C)N=C(N2CCC(NCC(C3C=CC(F)=CC=3)C3C=CC(F)=CC=3)CC2)N=1.CN(C(CCSC(SCCC(O)=O)C1C=CC=C(/C=C/C2C=CC3C=CC(Cl)=CC=3N=2)C=1)=O)C.N[C@@H](CCC(N[C@H](C(NCC(O)=O)=O)CS)=O)C(O)=O.NCC(C([O-])=O)=O>C(O)C>[CH3:23][CH2:24][CH2:26][CH2:27][CH2:7][CH2:8][CH2:9][CH2:10][C:12]([OH:14])=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)SC[C@H](NC(CC[C@H](N)C(=O)O)=O)C(=O)NCC(=O)O

|

Step Two

[Compound]

|

Name

|

thiol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step Four

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

aralkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

glycyl carboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)C(=O)[O-]

|

Step Eight

[Compound]

|

Name

|

glycyl and α-glutamyl carboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC

|

Step Ten

[Compound]

|

Name

|

isopropyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCNC=1N=C(N=C(N1)N2CCC(CC2)NCC(C=3C=CC(=CC3)F)C=4C=CC(=CC4)F)NCC=C

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=O)CCSC(C=1C=CC=C(C1)/C=C/C=2C=CC=3C=CC(=CC3N2)Cl)SCCC(=O)O

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step 18

[Compound]

|

Name

|

2,4-dinitrophenyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

in addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increasing nitrosative stress in the cell

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The agents in this embodiment that increase nitrosative stress

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The agent that increases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by removing the N-methyl group of verapamil

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCCCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |